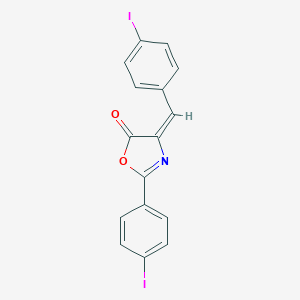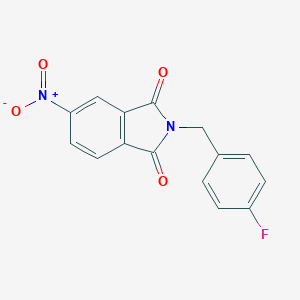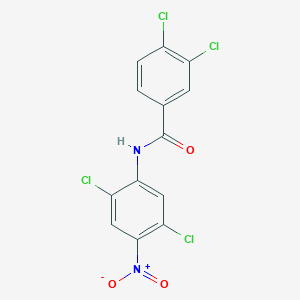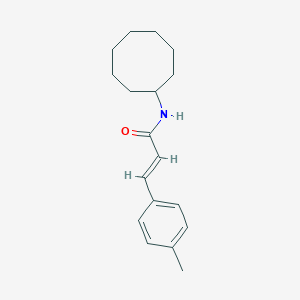
N-cyclooctyl-3-(4-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-3-(4-methylphenyl)acrylamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclooctyl group, a 4-methylphenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-(4-methylphenyl)acrylamide typically involves the following steps:
Formation of the Amide Bond: The reaction between cyclooctylamine and 3-(4-methylphenyl)prop-2-enoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) leads to the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3-(4-methylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: New amide or ester derivatives.
Scientific Research Applications
N-cyclooctyl-3-(4-methylphenyl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: Used in the synthesis of novel materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-(4-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(3-Benzoyl-4-{[(4-methylphenyl)acetyl]amino}phenyl)-3-(4-propoxyphenyl)acrylamide
- (2E)-N-(3-benzoyl-4-{[(4-methylphenyl)acetyl]amino}phenyl)-3-(4-propoxyphenyl)prop-2-enamide
Uniqueness
N-cyclooctyl-3-(4-methylphenyl)acrylamide is unique due to its specific structural features, such as the cyclooctyl group and the 4-methylphenyl group. These structural elements contribute to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H25NO |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(E)-N-cyclooctyl-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H25NO/c1-15-9-11-16(12-10-15)13-14-18(20)19-17-7-5-3-2-4-6-8-17/h9-14,17H,2-8H2,1H3,(H,19,20)/b14-13+ |
InChI Key |
QTNNVIPCOVHMKM-BUHFOSPRSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCC2 |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


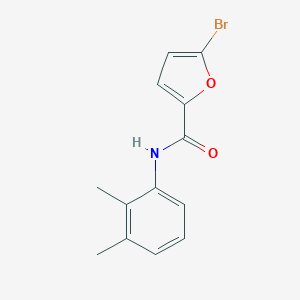
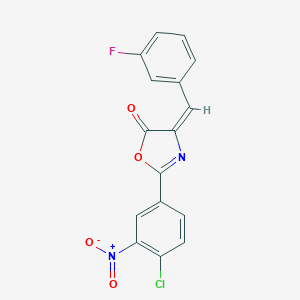
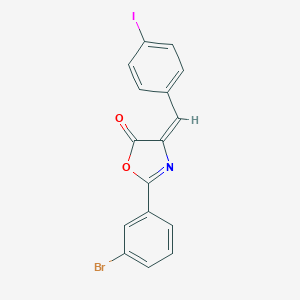
![(6E)-2,4-diiodo-6-[(naphthalen-2-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B337345.png)
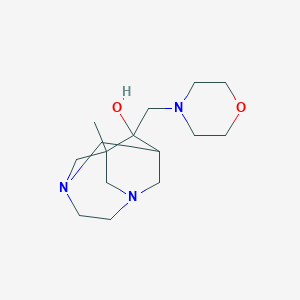
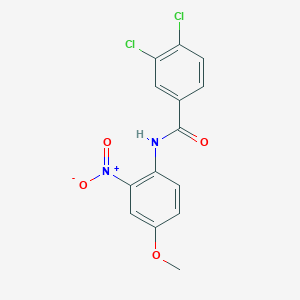
![4-[4-(benzyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B337351.png)
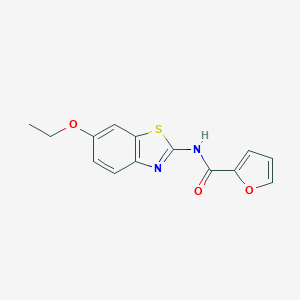
![1-[6-Methyl-1-phenyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B337355.png)
![4-[(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B337357.png)

